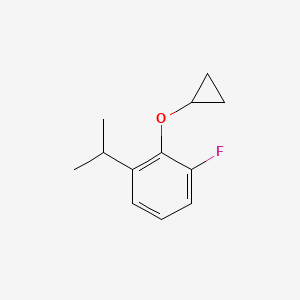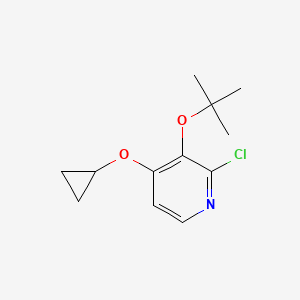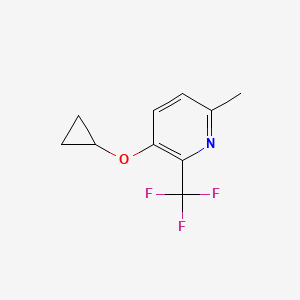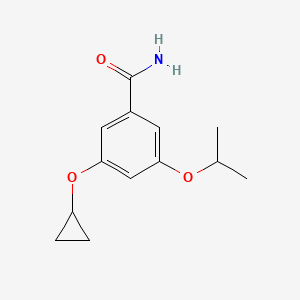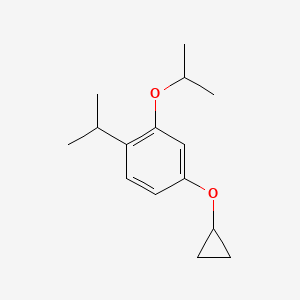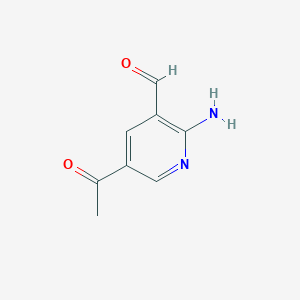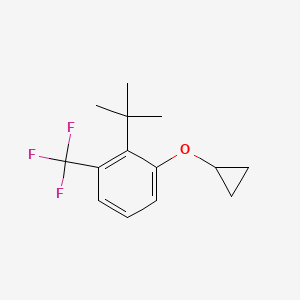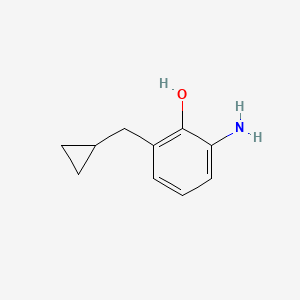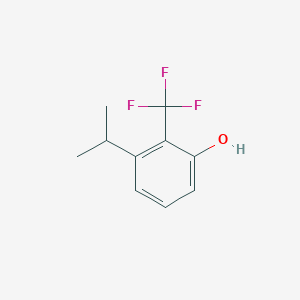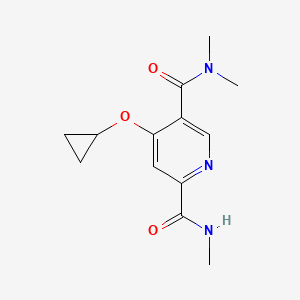
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-2,5-dichloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s potential therapeutic applications.
Comparison with Similar Compounds
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the position and number of methyl groups attached to the pyridine ring.
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine: This compound contains an amine group instead of a carboxamide group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,5-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-11(19-8-4-5-8)9(7-15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
OJNOIKDNWFZDLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


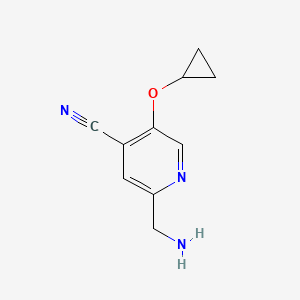
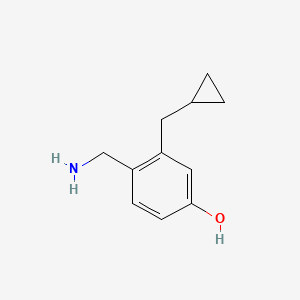
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
